tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate
CAS No.: 2306262-92-8
Cat. No.: VC11658160
Molecular Formula: C15H25NO3
Molecular Weight: 267.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2306262-92-8 |
|---|---|
| Molecular Formula | C15H25NO3 |
| Molecular Weight | 267.36 g/mol |
| IUPAC Name | tert-butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate |
| Standard InChI | InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-11-5-4-8-15(16)9-6-12(17)7-10-15/h4-11H2,1-3H3 |
| Standard InChI Key | XTRCLFHOEMDESD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCCC12CCC(=O)CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC12CCC(=O)CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate belongs to the class of azaspiro compounds, defined by a spirocyclic core where two rings share a single atom—in this case, the nitrogen atom at position 1 . The structure comprises:
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A spiro[5.5]undecane backbone, creating two fused cyclohexane rings.
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A tert-butyl carboxylate group at position 1, enhancing steric bulk and stability.
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A ketone functional group at position 9, enabling nucleophilic reactions .
The 3D conformation, validated by PubChem’s computational models, reveals a rigid bicyclic system with the ketone and carboxylate groups positioned orthogonally, minimizing electronic interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2306262-92-8 |
| Molecular Formula | |
| Molecular Weight (g/mol) | 267.36 |
| XLogP3 | 2.4 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of tert-butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate involves multi-step organic transformations, typically starting from simpler precursors like bicyclic amines or ketones. A representative protocol from the literature includes:
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Spirocyclization: Formation of the spiro[5.5]undecane core via intramolecular cyclization of a diamine or amino alcohol precursor under acidic conditions.
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Carboxylation: Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
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Oxidation: Selective oxidation of a secondary alcohol to the ketone at position 9 using oxidizing agents such as tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | , EtN, THF, 0°C | 85% |
| 2 | TPAP, NMO, THF, rt, 40 min | 78% |
Mechanistic Insights
The TPAP-mediated oxidation proceeds via a radical mechanism, where TPAP abstracts a hydrogen atom from the alcohol, forming a carbonyl intermediate . The Boc group remains stable under these conditions due to its resistance to oxidation, ensuring selective functionalization .
Applications in Organic and Medicinal Chemistry
Building Block for Heterocycles
The compound’s spirocyclic framework and reactive ketone group make it a versatile precursor for synthesizing nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are prevalent in pharmaceuticals. For example, reductive amination of the ketone with primary amines yields substituted azaspiro compounds with potential bioactivity.
Drug Discovery
While direct biological data for this compound are scarce, structurally related azaspiro derivatives exhibit:
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Kinase Inhibition: Binding to ATP pockets in kinases via hydrogen bonding with the ketone oxygen.
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis through interactions with penicillin-binding proteins.
Comparative Analysis with Related Spirocyclic Compounds
tert-Butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
This analog (CAS: 1346229-46-6) replaces the nitrogen in the spiro core with an oxygen atom, reducing basicity and altering solubility (, MW: 269.34 g/mol) . Its synthesis similarly employs TPAP/NMO oxidation but starts from a hydroxylated precursor .
tert-Butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate
Featuring an unsaturated bond (CAS: 374795-40-1), this compound’s double bond introduces planar rigidity, affecting conformational dynamics (, MW: 253.34 g/mol) . It serves as a diene in Diels-Alder reactions, enabling access to polycyclic architectures .
Table 3: Structural and Synthetic Comparison
| Compound | Core Structure | Functional Groups | Key Application |
|---|---|---|---|
| tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate | Azaspiro[5.5]undecane | Ketone, Boc | Kinase inhibitor precursors |
| tert-Butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | Oxazaspiro[5.5]undecane | Ketone, Boc | Solubility modifiers |
| tert-Butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate | Oxazaspiro[5.5]undecene | Double bond, Boc | Diels-Alder substrates |
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate yields (70–85%) due to side reactions during spirocyclization, necessitating chromatography for purification . Future work could explore catalytic asymmetric synthesis to access enantiopure variants for chiral drug development.
Pharmacological Exploration
While in silico studies predict favorable drug-likeness (LogP = 2.4, TPSA = 55.8 Ų) , empirical validation of bioavailability and toxicity remains critical. Collaborations between synthetic chemists and pharmacologists are essential to unlock its therapeutic potential.
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